Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate
Description
Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate is a chiral piperidine derivative characterized by a hydroxy group at the 4-position, a methyl ester at the 2-position, and a (R)-configured phenylethyl substituent on the nitrogen atom. Its stereochemistry, particularly the (2R,4R) configuration and the (R)-phenylethyl group, plays a critical role in its physicochemical and biological properties.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
methyl (2R,4R)-4-hydroxy-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,13-14,17H,8-10H2,1-2H3/t11-,13-,14-/m1/s1 |
InChI Key |
GQVSOZIWEVUIGC-MRVWCRGKSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@H](C[C@@H]2C(=O)OC)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Pyridine Esters
Catalytic hydrogenation of pyridine derivatives is a common strategy for synthesizing piperidine scaffolds. For example:
-
Substrate : Pyridine-2-carboxylate esters (e.g., methyl 6-methylpyridine-2-carboxylate).
-
Catalyst : PtO₂ or 10% Pd/C in acetic acid (AcOH).
-
Conditions : H₂ atmosphere, room temperature, 24 hours.
-
Outcome : Formation of piperidine-2-carboxylate with retention of stereochemistry.
Example Reaction :
Methyl 6-methylpyridine-2-carboxylate → Hydrogenation → Methyl (2R,6R)-6-methylpiperidine-2-carboxylate (cis-4d).
| Substrate | Catalyst | Solvent | Yield | Stereochemistry |
|---|---|---|---|---|
| Methyl 6-methylpyridine-2-carboxylate | PtO₂ | AcOH | 97% | cis |
This method provides high diastereomeric purity, critical for subsequent functionalization.
Double Aza-Michael Cyclization
This atom-efficient method constructs piperidones, which can be modified to the target compound. Key steps include:
-
Vinyl aldehyde synthesis : Reaction of aldehydes with vinyl Grignard reagents.
-
Double aza-Michael addition : Cyclization with primary amines (e.g., (R)-1-phenylethylamine).
Example Workflow :
Vinyl aldehyde 5 → Dienol 6 → Piperidone 7 .
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Dienol Formation | Vinyl MgBr, THF, 0°C → RT | Dienol 6a | >90% |
| Oxidation | MnO₂ or DDQ, AcOH | Piperidone 7 | 75–97% |
This approach enables rapid access to 2-substituted piperidones, which can be further functionalized.
| Intermediate | Aldehyde | Reducing Agent | Solvent | Yield |
|---|---|---|---|---|
| Piperidine-2-carboxylate | (R)-1-Phenylethanal | NaBH₃CN | MeOH | 78–90% |
This method ensures retention of stereochemistry at the N-center.
Asymmetric Hydrogenation
Establishing the (2R,4R) configuration requires enantioselective hydrogenation:
-
Substrate : 4-Piperidone derivatives.
-
Catalyst : Ruthenium complexes with chiral ligands (e.g., BINAP derivatives).
-
Conditions : H₂, acidic medium (e.g., HCl), room temperature.
Key Advantage :
High enantiomeric excess (ee > 99%) achieved via dynamic kinetic resolution.
| Substrate | Catalyst | Solvent | ee |
|---|---|---|---|
| 4-Piperidone derivative | Ru(BINAP)Cl₂ | THF | >99% |
This step is pivotal for achieving the desired stereochemistry at C2 and C4.
Hydroxylation and Epoxidation
Introducing the hydroxyl group at C4 involves:
-
Epoxidation : Oxidation of a diene intermediate.
-
Ring-opening : Acidic or nucleophilic conditions to install the hydroxyl group.
Example :
Epoxide intermediate → H₂O/H⁺ → 4-Hydroxypiperidine.
| Intermediate | Reagents | Conditions | Yield |
|---|---|---|---|
| Epoxide derivative | H₂O, H₂SO₄ | RT, 12 h | 85% |
Challenges and Solutions
Stereochemical Control
Achieving (2R,4R) configuration requires:
Functional Group Compatibility
Protection strategies include:
Case Studies and Data
Synthesis of Donepezil Analogues
Using 2-substituted piperidones as intermediates:
-
Wittig Reaction : Forms methoxymethylene derivatives.
-
Hydrolysis : Converts alkenes to aldehydes for further functionalization.
| Piperidone Intermediate | Wittig Reagent | Product | Yield |
|---|---|---|---|
| 2R-2c | Ph₃P=CHOMe | 9c (Z:E = 1:1) | 97% |
This demonstrates the versatility of piperidones in drug synthesis.
Chemical Reactions Analysis
Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nickel catalysts for hydrogenation and other specific reagents for cyclization and annulation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate is synthesized through several methods that leverage its unique structural characteristics. The synthetic pathways often involve:
- Starting Materials : The synthesis typically begins with 4-methyl-2-picolinic acid as a precursor, which undergoes various transformations including hydrogenation and esterification .
- Reagents and Catalysts : Common catalysts used include palladium charcoal and Raney nickel, facilitating the reduction processes necessary for constructing the piperidine framework .
The following table summarizes key synthetic routes and their respective conditions:
| Synthetic Route | Starting Material | Catalyst | Conditions |
|---|---|---|---|
| Route A | 4-Methyl-2-picolinic acid | Palladium charcoal | 45–55°C, normal to 10 kg pressure |
| Route B | 4-Methyl-2-pyridine carboxylic acid | Raney nickel | Room temperature, hydrogen atmosphere |
This compound exhibits significant biological activity, particularly as a precursor for bioactive molecules. It serves as an important intermediate in the synthesis of argatroban, a potent thrombin inhibitor used in anticoagulant therapy. Argatroban is particularly effective in treating patients with heparin-induced thrombocytopenia (HIT) and in percutaneous coronary interventions .
Pharmaceutical Applications
The pharmaceutical applications of this compound extend beyond its role as a synthetic intermediate:
- Anticoagulant Therapy : As mentioned, it is a key component in the synthesis of argatroban. The compound's ability to modulate blood coagulation pathways makes it valuable for treating thrombotic disorders.
- Potential Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, making them candidates for further research in neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of argatroban derived from this compound in clinical settings:
- Case Study 1 : A clinical trial demonstrated that patients with acute ischemic stroke treated with argatroban showed significant improvement in neurological function compared to those receiving standard care .
- Case Study 2 : Research involving patients undergoing percutaneous coronary intervention indicated that those treated with argatroban had lower rates of thrombotic complications compared to those treated with heparin .
Mechanism of Action
The mechanism of action of Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related piperidine and pyrrolidine derivatives, focusing on stereochemistry, substituents, physical properties, and synthetic yields.
Structural Analogs and Substituent Variations
Key Observations :
- Backbone Flexibility : The target compound’s piperidine ring offers greater conformational flexibility compared to pyrrolidine analogs (e.g., (2S,1S)-2d), which may influence binding affinity in biological systems.
- Substituent Effects : Replacement of the 4-OH group with NH₂ (as in ) or CH₃ () alters hydrogen-bonding capacity and lipophilicity, impacting solubility and metabolic stability.
- Stereochemical Influence : The (R)-phenylethyl group in the target compound contrasts with the (S)-configured analog in , which may lead to divergent enantioselective interactions.
Key Observations :
- Melting Points : Pyrrolidine derivatives (e.g., (2S,1S)-2d) exhibit higher melting points than piperidine analogs, likely due to increased ring strain and crystallinity.
- Optical Activity : The target compound’s optical rotation is unreported, but the (2R,1R)-2c analog shows significant levorotation, suggesting stereochemistry-dependent chiroptical properties .
- Synthetic Efficiency : Yields for FC-derived analogs range from 44–54% (), indicating moderate efficiency for similar synthetic routes.
Biological Activity
Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate is a chiral piperidine derivative notable for its significant biological activity. This compound is characterized by a piperidine ring with a hydroxy group and a phenylethyl moiety, which contribute to its pharmacological properties. Its molecular formula is with an approximate molecular weight of 277.37 g/mol.
Biological Activity
The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors in the body. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity towards various biological targets, which may include:
- Receptors : It has been shown to interact with serotonin receptors, particularly the 5-HT receptor family, influencing neurotransmission and potentially impacting mood and anxiety disorders.
- Enzymes : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating synaptic levels of neurotransmitters such as serotonin and dopamine.
Research indicates that this compound acts as a selective modulator at specific receptor sites. This modulation can lead to various physiological effects, including:
- Anxiolytic Effects : By enhancing serotonin signaling, the compound may exhibit anxiolytic properties.
- Antidepressant Activity : Its interaction with neurotransmitter systems suggests potential use in treating depression.
Comparative Analysis with Similar Compounds
The following table summarizes some comparative features of this compound and similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl (2S,4R)-4-methylpiperidine-2-carboxylate | Methyl group substitution | Different pharmacological profile |
| Methyl (2S,4R)-4-(trifluoromethyl)piperidine-2-carboxylate | Trifluoromethyl group | Enhanced lipophilicity |
| 4-Hydroxy-N-(1-(phenylethyl))piperidine | Hydroxy group on the piperidine ring | Potential for different receptor interactions |
These compounds differ primarily in their functional groups, leading to variations in their chemical properties and biological activities.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Serotonin Receptor Binding Studies : Research has demonstrated that this compound exhibits high binding affinity for specific serotonin receptors. For instance, binding assays indicated Ki values that suggest potent interactions with 5-HT receptors .
- Pharmacological Evaluations : Animal studies have shown that administration of the compound leads to significant reductions in anxiety-like behaviors in rodent models. These findings support its potential therapeutic application in anxiety disorders .
- Mechanistic Insights : Detailed mechanistic studies have revealed that the compound may enhance serotonin release through inhibition of reuptake mechanisms, thereby increasing synaptic availability of serotonin .
Q & A
Q. How can reaction scalability be improved without compromising stereochemical integrity?
- Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., Grignard additions). Optimize catalyst loading (e.g., Pd/C for hydrogenolysis) and solvent systems (switch from DMF to MeCN for easier recycling). Use process analytical technology (PAT) like inline FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
